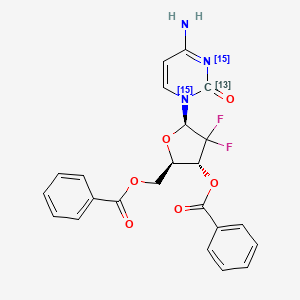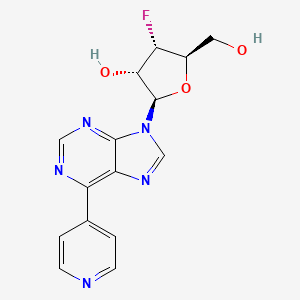
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-pyridin-4-ylpurin-9-yl)oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-pyridin-4-ylpurin-9-yl)oxolan-3-ol is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These compounds are often used in medicinal chemistry for their potential therapeutic applications, particularly in antiviral and anticancer treatments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-pyridin-4-ylpurin-9-yl)oxolan-3-ol typically involves multiple steps, including the formation of the oxolane ring, the introduction of the fluorine atom, and the attachment of the purine base. Common reagents used in these reactions include fluorinating agents, protecting groups for hydroxyl functionalities, and coupling agents for attaching the purine base.
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can undergo reduction reactions to modify the purine base or the oxolane ring.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution of the fluorine atom could result in various functionalized analogs.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-pyridin-4-ylpurin-9-yl)oxolan-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a nucleoside analog. It can be incorporated into DNA or RNA, leading to the disruption of normal cellular processes. This property makes it a valuable tool for studying nucleic acid metabolism and function.
Medicine
In medicine, nucleoside analogs are often used as antiviral or anticancer agents. They can inhibit the replication of viruses or the proliferation of cancer cells by interfering with nucleic acid synthesis. This compound may have similar applications, although specific studies would be needed to confirm its efficacy and safety.
Industry
In the pharmaceutical industry, this compound could be used in the development of new drugs. Its unique structure and potential biological activity make it a candidate for further investigation and optimization.
Mécanisme D'action
The mechanism of action of (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-pyridin-4-ylpurin-9-yl)oxolan-3-ol likely involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function, leading to the inhibition of viral replication or cancer cell proliferation. The specific molecular targets and pathways involved would depend on the exact structure and properties of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acyclovir: A nucleoside analog used as an antiviral agent.
Gemcitabine: A nucleoside analog used in cancer chemotherapy.
Fludarabine: A nucleoside analog used in the treatment of hematological malignancies.
Uniqueness
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-pyridin-4-ylpurin-9-yl)oxolan-3-ol is unique due to the presence of the fluorine atom and the pyridinyl group attached to the purine base. These structural features may confer specific biological activities and properties that differentiate it from other nucleoside analogs.
Propriétés
Formule moléculaire |
C15H14FN5O3 |
|---|---|
Poids moléculaire |
331.30 g/mol |
Nom IUPAC |
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-pyridin-4-ylpurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C15H14FN5O3/c16-10-9(5-22)24-15(13(10)23)21-7-20-12-11(18-6-19-14(12)21)8-1-3-17-4-2-8/h1-4,6-7,9-10,13,15,22-23H,5H2/t9-,10-,13-,15-/m1/s1 |
Clé InChI |
YEWNEVMIGIXNRM-HMYIPDOQSA-N |
SMILES isomérique |
C1=CN=CC=C1C2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)F)O |
SMILES canonique |
C1=CN=CC=C1C2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-methyloxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15294535.png)

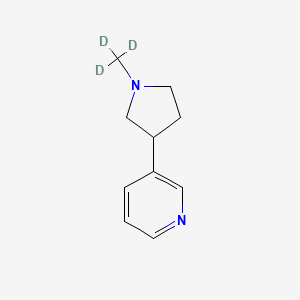
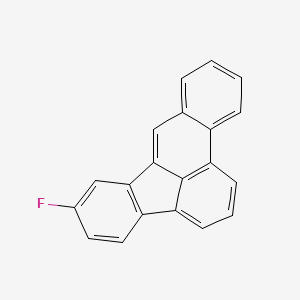
![1,2,3,4-Tetrahydro-2-[2-(4-hydroxyphenyl)-1-methylethyl]-4,6,8-isoquinolinetriol](/img/structure/B15294571.png)
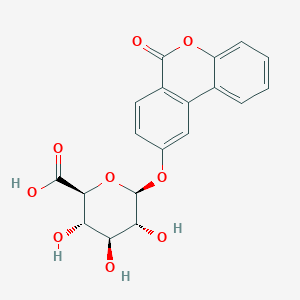
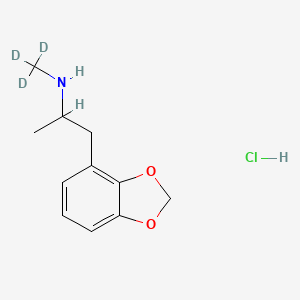
![1',3'-Dihydrospiro[cyclopropane-1,2'-indene]-2-carboxylic acid](/img/structure/B15294590.png)
![(2S)-2-(2-chlorophenyl)-2-(5-oxido-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ium-5-yl)acetic acid](/img/structure/B15294592.png)
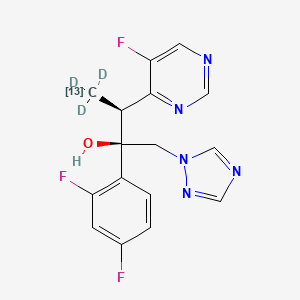

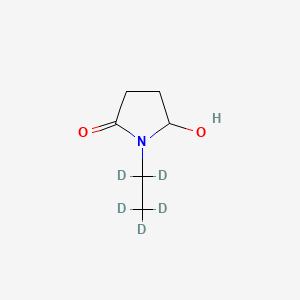
![Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]-](/img/structure/B15294619.png)
